molecular formula C6H12ClF2N B12290898 (3R)-3-(difluoromethyl)piperidine;hydrochloride

(3R)-3-(difluoromethyl)piperidine;hydrochloride

Katalognummer: B12290898
Molekulargewicht: 171.61 g/mol
InChI-Schlüssel: DCSDOLONHQYNBB-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-(difluoromethyl)piperidine;hydrochloride is a chemical compound that belongs to the piperidine family Piperidines are a class of heterocyclic organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(difluoromethyl)piperidine;hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. This can be achieved through various synthetic routes, such as:

    Nucleophilic substitution: Starting from a suitable piperidine derivative, a nucleophilic substitution reaction can introduce the difluoromethyl group.

    Reductive amination: Using a precursor with an aldehyde or ketone group, reductive amination can introduce the difluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-(difluoromethyl)piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a potential ligand for studying biological processes.

    Medicine: As a precursor for developing pharmaceutical compounds.

    Industry: As an intermediate in the production of agrochemicals or other industrial products.

Wirkmechanismus

The mechanism of action of (3R)-3-(difluoromethyl)piperidine;hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • (3R)-3-(trifluoromethyl)piperidine
  • (3R)-3-(methyl)piperidine
  • (3R)-3-(ethyl)piperidine

Uniqueness

The presence of the difluoromethyl group in (3R)-3-(difluoromethyl)piperidine;hydrochloride can confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to other piperidine derivatives.

Eigenschaften

Molekularformel

C6H12ClF2N

Molekulargewicht

171.61 g/mol

IUPAC-Name

(3R)-3-(difluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1

InChI-Schlüssel

DCSDOLONHQYNBB-NUBCRITNSA-N

Isomerische SMILES

C1C[C@H](CNC1)C(F)F.Cl

Kanonische SMILES

C1CC(CNC1)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.